molecular formula C19H18ClN3O4 B2771868 N-(3-chlorophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide CAS No. 899755-61-4

N-(3-chlorophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide

Cat. No.: B2771868
CAS No.: 899755-61-4
M. Wt: 387.82
InChI Key: XSDVOBIANZDIFN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide, commonly known as CNB-001, is a novel neuroprotective compound that has shown promising results in preclinical studies. It is a small molecule drug that has been developed to prevent or treat neurological disorders such as traumatic brain injury, stroke, and neurodegenerative diseases.

Scientific Research Applications

Environmental Science Applications

  • Chlorophenols in Waste Incineration : Research on chlorophenols, compounds related to chlorophenyl groups, indicates their significance in the production of dioxins during municipal solid waste incineration. This suggests potential environmental monitoring and remediation applications for related compounds (Peng et al., 2016).

Pharmacological Research

  • Arylpiperazine Derivatives : Studies on arylpiperazine derivatives, which share structural motifs with N-(3-chlorophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide, have found applications in treating depression, psychosis, and anxiety. This underscores the compound's potential in pharmacological research and development (Caccia, 2007).

Materials Science

  • Nanofiltration Membranes : Research on piperazine-based nanofiltration membranes, which feature crumpled polyamide layers, shows promise for water treatment and desalination. This suggests that compounds with piperidine and carboxamide groups could be explored for their utility in developing advanced filtration materials (Shao et al., 2022).

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-15-7-5-8-16(13-15)22(19(25)21-10-2-1-3-11-21)18(24)14-6-4-9-17(12-14)23(26)27/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDVOBIANZDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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